molecular formula C24H31NO4 B11213588 1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one

1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one

Cat. No.: B11213588
M. Wt: 397.5 g/mol
InChI Key: FNRULGCQTPTQOK-UHFFFAOYSA-N
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Description

1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one is a complex organic compound with a unique structure that includes an isoquinoline core, an ethylphenoxy group, and a dimethoxy substitution

Preparation Methods

The synthesis of 1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the ethylphenoxy group, and the addition of the dimethoxy substituents. Common synthetic routes may involve:

    Formation of Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of Ethylphenoxy Group: This step may involve nucleophilic substitution reactions where the ethylphenoxy group is introduced using appropriate halide derivatives.

    Addition of Dimethoxy Substituents: This can be done through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, depending on the reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like THF or DMSO, and controlled temperatures.

Scientific Research Applications

1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the construction of complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, altering their activity, and modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one can be compared with similar compounds like:

    Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.

    Phenoxyalkyl Compounds: Molecules with phenoxy groups attached to various alkyl chains.

    Dimethoxy Substituted Compounds: Compounds with dimethoxy groups on different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H31NO4

Molecular Weight

397.5 g/mol

IUPAC Name

1-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-methylpropan-1-one

InChI

InChI=1S/C24H31NO4/c1-6-17-7-9-19(10-8-17)29-15-21-20-14-23(28-5)22(27-4)13-18(20)11-12-25(21)24(26)16(2)3/h7-10,13-14,16,21H,6,11-12,15H2,1-5H3

InChI Key

FNRULGCQTPTQOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C(C)C)OC)OC

Origin of Product

United States

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